molecular formula C15H14N4O3 B12615527 2-Amino-7-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one CAS No. 917757-07-4

2-Amino-7-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B12615527
CAS No.: 917757-07-4
M. Wt: 298.30 g/mol
InChI Key: NEUKVBHEDFERHI-UHFFFAOYSA-N
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Description

2-Amino-7-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one (CAS 917757-07-4) is a high-value pyridopyrimidine derivative supplied for advanced pharmacological and biochemical research. Pyrido[3,2-d]pyrimidines are a significant class of nitrogen-containing heterocycles recognized for their broad and potent biological activities, making them privileged scaffolds in modern drug discovery . These compounds are frequently investigated as inhibitors of key therapeutic targets, particularly protein kinases, which are enzymes involved in critical cellular signaling pathways governing growth and survival . As a kinase inhibitor, this class of compound is theorized to act by competitive binding at the enzyme's ATP-active site or an allosteric site, thereby modulating signaling cascades implicated in various disease pathologies . The pyridopyrimidine core is a common structural motif in numerous compounds of therapeutic interest, and its derivatives are extensively studied for developing new therapies, with several undergoing clinical trials . Specific research into pyrido[3,2-d]pyrimidines has also highlighted their potential application as antiviral agents, including for the treatment of hepatitis C . This reagent provides researchers with a key chemical building block for hit-to-lead optimization, structure-activity relationship (SAR) studies, and the exploration of novel mechanisms of action against a range of therapeutic targets. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

917757-07-4

Molecular Formula

C15H14N4O3

Molecular Weight

298.30 g/mol

IUPAC Name

2-amino-7-(3,4-dimethoxyphenyl)-3H-pyrido[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C15H14N4O3/c1-21-11-4-3-8(6-12(11)22-2)9-5-10-13(17-7-9)14(20)19-15(16)18-10/h3-7H,1-2H3,(H3,16,18,19,20)

InChI Key

NEUKVBHEDFERHI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C(=O)NC(=N3)N)N=C2)OC

Origin of Product

United States

Preparation Methods

One-Pot Three-Component Reaction

A highly efficient method involves a one-pot three-component reaction of 4(6)-aminouracil, malononitrile, and aromatic aldehydes. This method can be conducted using:

  • Microwave Irradiation : This approach significantly reduces reaction time (5-10 minutes) and improves yields (82% - 95%) due to rapid heating and enhanced reaction kinetics.

  • Catalytic Conditions : Utilizing diammonium hydrogen phosphate in aqueous media at reflux conditions also yields high product efficiency while being environmentally friendly.

Multi-Step Synthesis

Another prevalent method involves multiple steps:

  • Formation of Intermediate Compounds : The synthesis begins with the reaction of 3,4-dimethoxybenzaldehyde with malononitrile to form an intermediate that undergoes cyclization.

  • Cyclization : The cyclization step typically involves heating the intermediate with 4-amino-6-methylpyrimidine derivatives in the presence of a suitable solvent (e.g., ethanol or dimethylformamide) to form the pyrido[3,2-d]pyrimidine core structure.

  • Final Functionalization : The final step includes amination or substitution reactions to introduce the amino group at the desired position on the pyrido[3,2-d]pyrimidine scaffold.

Alternative Synthetic Approaches

Other methods explored in literature include:

  • Retrosynthetic Analysis : This approach involves breaking down the target compound into simpler precursors that can be synthesized easily and then recombined through various reactions.

  • Oxidative Cyclization : Some studies have reported oxidative cyclization methods that utilize oxidizing agents to facilitate the formation of the pyrido-pyrimidine structure directly from simpler starting materials.

Chemical Reactions Analysis

Synthetic Routes and Functionalization

Pyrido[3,2-d]pyrimidin-4(1H)-ones are typically synthesized via cyclocondensation or multi-component reactions. For example:

  • Cyclization with Aminouracils : 6-Amino-1,3-dimethyluracil reacts with arylaldehydes and active methylene compounds (e.g., malononitrile) to form fused pyrido[2,3-d]pyrimidines under Bi(OTf)₃ catalysis .

  • Microwave-Assisted Substitution : Substitution at the C-4 position of pyrido[2,3-d]pyrimidin-7(8H)-ones can occur via microwave irradiation with amines or aryl groups .

Nucleophilic Substitution

The 2-amino group is reactive toward:

  • Acylation : Reaction with acyl chlorides (e.g., benzoyl chloride) to form substituted amides .

  • Sulfonation : Thioacylation using carbon disulfide yields thioamide derivatives .

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl group undergoes:

  • Demethylation : Acidic cleavage of methoxy groups to hydroxyl derivatives .

  • Halogenation : Bromination or chlorination at activated ring positions .

Ring Functionalization

  • Michael Addition : Pyridopyrimidines react with α,β-unsaturated carbonyl compounds to form adducts .

  • Oxidation/Reduction : The pyrimidinone ring can be reduced to dihydro derivatives or oxidized to quinazoline analogs .

Selectivity and Catalytic Conditions

Reaction Type Conditions Outcome Source
Acylation Benzoyl chloride, DMF, 80°C2-Benzamido derivatives with improved lipophilicity
Thioacylation CS₂, KOH, ethanolThioamide analogs with enhanced kinase inhibition
Demethylation HBr/AcOH, refluxHydroxyphenyl derivatives for further functionalization
Microwave Substitution Amines, 140°C, 6 hoursC-4 aminoalkyl or aryl derivatives (e.g., morpholinopropyl substituents)

Biological Activity Correlation

  • Kinase Inhibition : Pyrido[3,2-d]pyrimidines with 3,4-dimethoxyphenyl groups show selectivity for kinases like MPS1 and JNK1/2, attributed to hydrophobic interactions with the dimethoxy moiety .

  • Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., chloroacetyl) exhibit potent cytotoxicity via topoisomerase inhibition .

Challenges and Stability

  • Metabolic Instability : The dimethoxyphenyl group may undergo rapid demethylation in vivo, reducing bioavailability .

  • CYP Inhibition : Unsubstituted pyridopyrimidines often inhibit cytochrome P450 enzymes, necessitating structural optimization .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrido[3,2-d]pyrimidine derivatives, including 2-Amino-7-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one, as anticancer agents. Research has demonstrated that certain derivatives exhibit potent cytotoxic effects against various cancer cell lines:

  • Cell Line Studies : In vitro evaluations have shown that compounds related to this structure can induce apoptosis and cell cycle arrest in cancer cells such as MCF7 (breast cancer) and HepG2 (liver cancer) .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific enzymes or pathways involved in cell proliferation and survival. For instance, some derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrido[3,2-d]pyrimidine derivatives has also been investigated. Studies have utilized both in vitro and in vivo models to assess their effectiveness:

  • COX Inhibition : Certain derivatives have been screened for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the management of inflammation .
  • Animal Models : In vivo tests using formalin-induced paw edema models have demonstrated significant anti-inflammatory effects, suggesting that these compounds could serve as therapeutic agents for inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of pyrido[3,2-d]pyrimidine derivatives is crucial for optimizing their pharmacological profiles:

  • Functional Group Modifications : Variations in substituents on the pyrido[3,2-d]pyrimidine core can significantly affect biological activity. For example, the presence of methoxy groups has been linked to enhanced potency against cancer cells .
  • Computational Studies : Molecular docking studies provide insights into how modifications influence binding affinity to target proteins, aiding in the design of more effective compounds .

Potential Therapeutic Applications

Given its diverse biological activities, 2-Amino-7-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one holds promise for various therapeutic applications:

Application AreaPotential Uses
OncologyTargeted therapy for specific cancers
InflammationTreatment for chronic inflammatory conditions
NeurologyPossible neuroprotective effects under study

Mechanism of Action

The mechanism of action of 2-Amino-7-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares structural analogs of 2-amino-7-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one, highlighting substituent effects on properties and activity:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Biological Findings Reference
Target Compound 2-amino, 7-(3,4-dimethoxyphenyl) 312.33 - Potential kinase inhibition via H-bond interactions
4-Morpholino analog (Compound 80) 4-morpholino, 7-(3,4-dimethoxyphenyl) 353.16 - BET-BDII selectivity; IC₅₀ < 1 µM for leukemia cells
PFP-7 2-(3,5-dimethoxyphenyl) - - Anticancer activity; binding energy = -130 kcal/M with thymidylate synthase
2-Amino-6-chloro derivative 2-amino, 6-chloro 198.60 - Increased electrophilicity due to Cl substituent
Schiff base derivative (5a) 5-(3,4-dimethoxyphenyl), 7-(thiophen-2-yl) - - Enhanced π-π stacking with thiophene moiety

Notes:

  • Morpholino analog (Compound 80): The morpholine substitution at position 4 improves solubility and selectivity for BET bromodomains, critical in epigenetic regulation . Its HRMS [M+H]⁺ at 353.1601 confirms structural integrity .
  • PFP-7 : The 3,5-dimethoxyphenyl group (vs. 3,4-dimethoxy in the target compound) alters hydrogen-bonding patterns, reducing binding affinity by ~20% compared to 3,4-substituted analogs .
  • Schiff base derivatives : Thiophene and hydrazone groups in compounds like 5a enhance π-stacking but reduce metabolic stability compared to dimethoxyphenyl derivatives .

Biological Activity

The compound 2-Amino-7-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one is a member of the pyrido[3,2-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of 2-Amino-7-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one can be represented as follows:

C15H15N3O3\text{C}_{15}\text{H}_{15}\text{N}_3\text{O}_3

This compound features a pyrido-pyrimidine core with significant substituents that influence its biological activity.

Research indicates that pyrido[3,2-d]pyrimidines often target various enzymes and receptors involved in critical biological processes:

  • Dihydrofolate Reductase (DHFR) : Compounds in this class frequently exhibit inhibitory activity against DHFR, an essential enzyme in nucleotide synthesis, making them potential candidates for anticancer therapies .
  • Tyrosine Kinases : These compounds also show promise as inhibitors of tyrosine kinases involved in cancer progression. Specifically, they have been tested against kinases such as Abl and EGFR, which are pivotal in cell signaling pathways related to cancer growth .

Antitumor Activity

Numerous studies have evaluated the antitumor effects of pyrido[3,2-d]pyrimidines. For instance:

  • In Vitro Studies : A study demonstrated that derivatives of pyrido[3,2-d]pyrimidine exhibited significant cytotoxicity against various cancer cell lines including A549 (lung cancer) and MDA-MB-231 (breast cancer), with IC50 values indicating potent activity .
CompoundCell LineIC50 (µM)
A1A54915.0
A2MDA-MB-23112.5

Neuroprotective Effects

Emerging evidence suggests that certain derivatives may possess neuroprotective properties. For example, compounds similar to 2-Amino-7-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one have been implicated in promoting neuronal survival and differentiation in models of neurodegenerative diseases like Alzheimer's .

Case Studies

  • Study on Cancer Cell Lines : In a comparative study involving several pyrido[3,2-d]pyrimidine derivatives, it was found that modifications at the 7-position significantly enhanced cytotoxicity against the MDA-MB-231 cell line. This suggests a structure-activity relationship that could inform future drug design efforts .
  • Inhibition of Kinase Activity : Another study assessed the inhibitory effects on EGFR kinase activity using ELISA assays. The results indicated that specific modifications to the compound increased its potency against resistant cancer cell lines harboring mutations like L858R/T790M .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-7-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one, and how can reaction conditions be optimized?

The compound is synthesized via cyclization of 3-amino-5-(3,4-dimethoxyphenyl)picolinonitrile in formamide under microwave irradiation (160°C, 10 min), yielding 74% purity . Optimization includes controlling stoichiometry, reflux time (e.g., 1 h in 6N HCl for hydroxyl derivatives), and purification via silica gel chromatography (95:5 DCM/MeOH) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound and its derivatives?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are essential. For example, HRMS confirms molecular ions ([M+H]+: 283.1189), while NMR resolves aromatic protons (δ 7.10–9.18 ppm) and methoxy groups (δ 3.83–3.90 ppm) . Elemental analysis (C, H, N, S) further validates purity, as seen in derivatives with <0.03% deviation from theoretical values .

Q. What are common side reactions during synthesis, and how are they mitigated?

Hydrazine byproducts may form during hydrazinyl intermediate synthesis. Mitigation strategies include using calcium carbonate traps to absorb excess hydrazine and glacial acetic acid reflux for Schiff base formation to minimize aldehyde dimerization . Stoichiometric control (1:1 molar ratio of hydrazinyl compounds to aldehydes) also reduces impurities .

Advanced Research Questions

Q. How does the substitution pattern on the pyrido[3,2-d]pyrimidinone core influence biological activity, particularly in inhibiting mPGES-1?

Structure-activity relationship (SAR) studies show that 2-aryl substitutions (e.g., 4-chloro, 4-nitro) enhance mPGES-1 inhibition by improving hydrophobic interactions with the active site. Derivatives with electron-withdrawing groups (e.g., -NO₂) exhibit IC₅₀ values <1 µM in enzymatic assays, while methoxy groups improve solubility without compromising binding . Computational docking (e.g., AutoDock Vina) can predict substituent effects on binding affinity .

Q. What strategies can resolve discrepancies in biological activity data between in vitro and cellular assays?

Discrepancies often arise from poor cellular permeability or off-target effects. Orthogonal assays (e.g., thermal shift analysis, surface plasmon resonance) validate target engagement . For example, derivatives with morpholine substitutions (e.g., compound 80 ) show improved cellular activity (EC₅₀ = 25 nM) due to enhanced membrane permeability . Metabolite profiling (LC-MS/MS) further identifies active metabolites responsible for observed effects .

Q. How can selective kinase inhibition (e.g., AAK1/GAK) be achieved through structural modifications?

Selectivity is tuned by modifying the C4 position. For instance, replacing the triazole group with morpholine (compound 80 ) increases AAK1 inhibition (IC₅₀ = 0.004 µM) while reducing off-target effects on CDK2. Pharmacophore modeling identifies critical hydrogen-bond donors (N1-H) and acceptors (C4=O) for selective binding .

Q. How can molecular docking studies guide the optimization of this compound for target binding?

Docking into kinase ATP-binding pockets (e.g., CDK2, PDB: 1HCL) reveals that 3,4-dimethoxyphenyl groups occupy hydrophobic pockets, while the pyrimidinone core forms hydrogen bonds with catalytic lysine residues. Adjusting substituent bulkiness (e.g., 4-ethylphenyl vs. 4-methoxy) optimizes steric complementarity .

Q. How can metabolic stability be improved without compromising activity?

Introducing electron-withdrawing groups (e.g., -F, -Cl) at the 4-position of aryl substituents reduces CYP450-mediated oxidation. For example, 4-chloro derivatives exhibit >80% stability in human liver microsomes, whereas methoxy analogs undergo rapid demethylation . Prodrug strategies (e.g., esterification of hydroxyl groups) also enhance bioavailability .

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